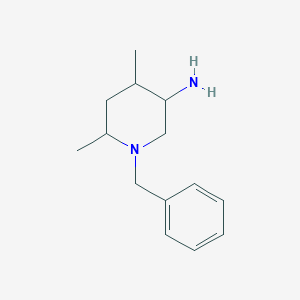

1-Benzyl-4,6-dimethylpiperidin-3-amine

Description

Significance of Piperidine (B6355638) Scaffolds as Chiral Building Blocks

The piperidine ring, a six-membered nitrogenous heterocycle, is a ubiquitous feature in the structures of many approved drugs. chemicalbook.com The study of the stereochemistry of piperidine scaffolds has become a significant topic in medicinal chemistry. chemicalbook.com Introducing chiral centers into the piperidine scaffold can profoundly influence a molecule's druggability. chemicalbook.com While this often increases the number of synthetic steps, researchers find the investment worthwhile due to the potential for favorable effects on physicochemical properties, potency, selectivity, and pharmacokinetic profiles. chemicalbook.com

The introduction of chiral centers can effectively alter a compound's properties by changing the position of a substituent or introducing new ones, which can modify its charge state and spatial configuration. chemicalbook.com The strategic use of chiral piperidine scaffolds can lead to several benefits in drug design, including:

Modulating physicochemical properties acs.org

Enhancing biological activities and selectivity acs.org

Improving pharmacokinetic properties acs.org

Reducing cardiac hERG toxicity acs.org

The prevalence of this scaffold is evident in the number of pharmaceuticals that incorporate it.

Table 1: Examples of FDA-Approved Drugs Containing Chiral Piperidine Moieties (2015-2020)

| Drug Name | Company | Year of Approval | Therapeutic Area |

| Avycaz (ceftazidime-avibactam) | Allergan | 2015 | Infectious Diseases |

| Cotellic (cobimetinib) | Genentech | 2015 | Oncology |

| Varubi (rolapitant) | Tesaro | 2015 | Supportive Care (CINV) |

| Zejula (niraparib) | Tesaro | 2017 | Oncology |

| Daurismo (glasdegib) | Pfizer | 2018 | Oncology |

| Galafold (migalastat) | Amicus Therapeutics | 2018 | Fabry Disease |

| Akynzeo (netupitant-palonosetron) | Helsinn | 2018 | Supportive Care (CINV) |

| Ubrelvy (ubrogepant) | Allergan | 2019 | Migraine |

| Recarbrio (imipenem-cilastatin-relebactam) | Merck | 2019 | Infectious Diseases |

This table is generated based on data from a review of FDA approvals. chemicalbook.com

Overview of Substituted N-Benzylpiperidin-3-amines in Medicinal Chemistry

Within the broader class of N-benzylpiperidines, molecules featuring a 3-amino substitution are of particular interest. The positioning of the amino group at the C3 position of the piperidine ring creates specific stereochemical and electronic properties that can be exploited in drug design. The N-benzyl group itself offers a large, non-polar surface that can be involved in hydrophobic and van der Waals interactions within protein binding pockets.

The development of synthetic methods for creating substituted piperidines is a key focus of modern organic chemistry, as these scaffolds are crucial for building new drugs. nih.gov Research into N-benzylpiperidine derivatives has shown their potential in various therapeutic areas. For instance, certain 1-benzylpyrrolidine-3-amine derivatives that also contain piperidine groups have been investigated for their potential in treating Alzheimer's disease by targeting multiple pathological mechanisms simultaneously. nih.gov Hybrid molecules combining 4-amino-1-benzyl piperidines with other pharmacophores have been synthesized and evaluated for their ability to inhibit cholinesterase enzymes, another strategy relevant to Alzheimer's treatment. researchgate.netnih.gov These examples underscore the modularity of the N-benzylpiperidine scaffold, where substitutions at various positions, including the 3-amino group, are explored to fine-tune biological activity.

Academic Research Landscape of 1-Benzyl-4,6-dimethylpiperidin-3-amine and Related Isomers

Specific academic research focusing exclusively on this compound is not prominent in the surveyed scientific literature. However, the academic landscape for related isomers and disubstituted piperidines provides context for its potential chemical and pharmacological properties. The stereochemical relationship between substituents on the piperidine ring is a critical factor influencing molecular shape and biological activity. For 2,6-disubstituted piperidines, the cis isomer is generally more thermodynamically stable than the trans isomer. rsc.org However, the presence of additional substituents on the ring or the nitrogen atom can alter this stability, making the stereochemical outcome of a synthesis more complex. rsc.org

Synthetic strategies for creating polysubstituted piperidines, such as those with 2,4,6-substitution patterns, often involve modular approaches designed to control the stereochemistry at each center. nih.gov These methods, including anion relay chemistry (ARC), provide pathways to a variety of stereoisomers. nih.gov

While literature on the 4,6-dimethyl isomer is scarce, significant information is available for the isomeric compound (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, which is known as a potential impurity in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. nih.govsynquestlabs.com The existence of patents and detection methods for this related isomer and its dihydrochloride (B599025) salt highlights its relevance in pharmaceutical manufacturing and quality control. synquestlabs.comsigmaaldrich.com

The table below details some of the closely related isomers of the target compound that are documented in chemical databases.

Table 2: Documented Isomers Related to 1-Benzyl-dimethylpiperidin-3-amine

| Compound Name | CAS Number | Molecular Formula | Stereochemistry |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7 | C₁₄H₂₂N₂ | (3R,4R) |

| (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 1354621-59-2 | C₁₄H₂₂N₂ | (3S,4S) |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 | C₁₄H₂₄Cl₂N₂ | (3R,4R) |

| (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1354486-07-9 | C₁₄H₂₄Cl₂N₂ | (3S,4S) |

| 1-Benzyl-N,4-dimethylpiperidin-3-amine, cis- | Not Available | C₁₄H₂₂N₂ | Racemic (cis) |

Data compiled from chemical supplier and database information. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-benzyl-4,6-dimethylpiperidin-3-amine |

InChI |

InChI=1S/C14H22N2/c1-11-8-12(2)16(10-14(11)15)9-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |

InChI Key |

JZDOXTQRTHHGOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(N(CC1N)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Substituted 1 Benzylpiperidin 3 Amines

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of 1-benzyl-4,6-dimethylpiperidin-3-amine necessitates the use of stereoselective and enantioselective synthetic strategies. These methods are designed to favor the formation of one stereoisomer over others, a critical requirement for producing enantiopure pharmaceutical intermediates.

Strategies for Achieving Specific Stereoisomers (e.g., (3R,4R) Configuration)

Achieving the desired (3R,4R) configuration of 1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for certain Janus kinase (JAK) inhibitors, requires precise control over the synthetic route. chemicalbook.comgoogle.com The strategies to obtain this specific stereoisomer can be broadly categorized into two main approaches: chiral resolution of a racemic mixture and asymmetric synthesis to directly form the desired enantiomer.

Chiral resolution is a classical yet powerful method for separating enantiomers from a racemic mixture. This approach involves the use of a chiral resolving agent to form diastereomeric salts that can be separated based on their different physical properties, such as solubility.

A widely employed and effective method for the chiral resolution of amines is the formation of diastereomeric salts using a chiral acid. For the resolution of 1-benzyl-N,4-dimethylpiperidin-3-amine, L-Di-p-toluoyltartaric acid has been successfully utilized as a chiral auxiliary. chemicalbook.com The racemic amine mixture is treated with the chiral acid to form two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct physical properties, most notably differential solubility in a given solvent system. This difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor.

For instance, the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine can be preferentially crystallized as a salt with (-)-Di-p-toluoyl-L-tartaric acid. chemicalbook.com The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the pure (3R,4R) enantiomer can be liberated from the salt by treatment with a base. The resolving agent can often be recovered and reused, making this an economically viable method for large-scale production. The efficiency of such resolutions is highly dependent on the choice of solvent and the crystallization conditions.

| Resolving Agent | Target Enantiomer | Key Principle |

| L-Di-p-toluoyltartaric Acid | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. chemicalbook.com |

This method has proven to be robust for obtaining the desired (3R,4R) enantiomer with high optical purity. google.com

Dynamic kinetic resolution (DKR) is a more advanced and efficient strategy that can theoretically convert 100% of a racemic starting material into a single desired enantiomer. wikipedia.org This process combines a rapid and reversible racemization of the starting material with a highly enantioselective reaction. While specific applications of enzymatic DKR for this compound are not extensively detailed in the provided context, the principles can be applied.

In a hypothetical DKR process for a precursor to this compound, an enzyme, such as a lipase (B570770) or an amidase, could be used for the stereoselective acylation or hydrolysis of a functional group. researchgate.netnih.gov Simultaneously, a catalyst (often a metal complex) would facilitate the rapid interconversion (racemization) of the enantiomers of the starting material. As one enantiomer is selectively consumed by the enzyme, the equilibrium of the racemization is continuously shifted, ultimately leading to the conversion of the entire racemic mixture into a single, enantiomerically pure product.

A related strategy is asymmetric reductive amination. In this approach, a prochiral ketone precursor is converted to a chiral amine using a chiral catalyst or a biocatalyst. Enzymatic dynamic kinetic resolution can be coupled with this process to enhance the stereoselectivity. nih.gov For example, an amine dehydrogenase could be used in the reductive amination step, where the enzyme's inherent stereoselectivity dictates the configuration of the newly formed stereocenter.

| Technique | Key Features | Potential Application |

| Enzymatic Dynamic Kinetic Resolution | Combines racemization of the substrate with an enantioselective enzymatic reaction. | Can potentially achieve >99% yield of a single enantiomer from a racemic mixture. |

| Asymmetric Reductive Amination | Stereoselective conversion of a ketone to an amine using a chiral catalyst or biocatalyst. | Direct synthesis of chiral amines with high enantiomeric excess. |

Asymmetric catalysis offers a direct and atom-economical approach to the synthesis of chiral piperidines. This strategy involves the use of a chiral catalyst to control the stereochemical outcome of the ring-forming or ring-modifying reaction.

Ruthenium and iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of nitrogen-containing heterocycles, including pyridinium (B92312) salts, which are precursors to piperidines. dicp.ac.cnbohrium.com These catalysts, typically complexed with chiral ligands, can deliver hydrogen with high facial selectivity, leading to the formation of piperidines with excellent enantiomeric excess.

For instance, the asymmetric hydrogenation of a suitably substituted pyridinium salt could be a viable route to chiral this compound. The catalyst, bearing a chiral phosphine (B1218219) or other type of ligand, creates a chiral environment around the metal center, which then directs the hydrogenation to one face of the substrate. While specific examples for the direct synthesis of this compound using this method are not explicitly detailed, the general applicability of Ru and Ir catalysts for the synthesis of complex chiral piperidines is well-established. dicp.ac.cn Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have also been developed for the synthesis of polysubstituted piperidines. nih.gov

| Catalyst Type | Reaction | Advantages |

| Ruthenium-based | Asymmetric hydrogenation of pyridinium salts | High efficiency and enantioselectivity. dicp.ac.cn |

| Iridium-based | Asymmetric hydrogenation of pyridinium salts | Effective for constructing multiple stereogenic centers. dicp.ac.cn |

| Rhodium-based | Asymmetric [2+2+2] cycloaddition | Access to polysubstituted piperidines. nih.gov |

Asymmetric Catalysis in Piperidine (B6355638) Ring Construction

Optimization of Enantiomeric and Diastereomeric Purity

Achieving high enantiomeric and diastereomeric purity is a critical challenge in the synthesis of complex molecules like substituted 1-benzylpiperidin-3-amines. For intermediates such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which is a key component in the synthesis of the Janus kinase inhibitor Tofacitinib, stereochemical purity is paramount. chemicalbook.comgoogle.com

Researchers have developed several methods to enhance the optical purity of these compounds. One effective strategy involves classical chiral resolution, where a racemic mixture of the amine is treated with a chiral acid to form diastereomeric salts that can be separated by crystallization. A notable example is the use of L-di-p-toluyl tartaric acid (L-DTTA) to resolve 1-benzyl-N,4-dimethylpiperidin-3-amine, yielding the desired (3R,4R) enantiomer. google.com

Another patented process highlights the use of dibenzoyl-L-tartrate to form a diastereomeric salt with methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate. google.com A particularly innovative approach involves isolating the final amine product as an acetate (B1210297) salt. This method has been shown to significantly enhance chiral purity, elevating it from an initial 95.2% to an exceptional 99.8%. google.com Such high levels of purity are often required for therapeutic applications.

Furthermore, syntheses starting from enantiomerically pure precursors, such as the reaction of optically pure (3R,4S)-3,4-epoxypiperidine with amines, can yield trans-aminopiperidinols with high enantiomeric (99% ee) and diastereomeric excess. researchgate.net These strategies underscore the importance of purification and resolution at various stages of the synthesis to obtain the target molecule with the required stereochemistry.

| Method | Chiral Resolving Agent / Technique | Initial Purity | Final Purity | Reference |

| Chiral Resolution | L-di-p-toluyl tartaric acid (L-DTTA) | Racemic Mixture | High (unspecified) | google.com |

| Diastereomeric Salt Formation | Dibenzoyl-L-tartrate | Not specified | High (unspecified) | google.com |

| Salt Formation/Purification | Acetic Acid | 95.2% Chiral Purity | 99.8% Chiral Purity | google.com |

| Asymmetric Synthesis | From (3R,4S)-epoxypiperidine | N/A | 99% ee | researchgate.net |

Convergent and Linear Synthesis Pathways for Key Intermediates (e.g., (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine)

The construction of the this compound core can be approached through various synthetic routes, which can be broadly categorized as linear or convergent.

A linear synthesis typically involves the sequential modification of a single starting material. For instance, a common linear approach starts with a substituted pyridine (B92270) derivative, which is first functionalized and then undergoes reduction of the aromatic ring to form the piperidine core, followed by further modifications. An example involves starting with 3-amino-4-methylpyridine, which is subjected to N-methoxycarbonylation, catalytic hydrogenation to form the piperidine ring, N-benzylation, and finally, reduction of the carbamate (B1207046) to the N-methylamine. google.com

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. While specific convergent pathways for this compound are less detailed in the provided literature, a conceptual convergent approach could involve the synthesis of a pre-formed piperidine ring which is then coupled with a benzyl (B1604629) group. For example, the synthesis of 1-benzyl-4-piperidone from benzylamine (B48309) and methyl acrylate (B77674) via a Dieckmann condensation represents a convergent step in building a related piperidine structure. chemicalbook.com

Starting Material Diversity

Utilizing Picoline Derivatives (e.g., 4-Methylpicoline)

4-Methylpyridine (B42270), commonly known as 4-picoline, is a readily available and versatile building block. wikipedia.orgfoodb.ca It serves as a precursor to more functionalized pyridine intermediates. A key transformation is the conversion of 4-picoline into 3-amino-4-methylpyridine. This can be achieved through a multi-step process, for instance, by creating 4-methylpyridine-3-boronic acid, which is then aminated. patsnap.comgoogle.com Alternative, though potentially less selective, methods involve the nitration of precursors like 2-amino-4-picoline. chemicalbook.comgoogleapis.com The direct hydrogenation of 4-methylpyridine to yield 4-methylpiperidine (B120128) is also a well-established reaction, providing a direct route to the saturated heterocyclic core. chemicalbook.com

Derivations from Substituted Pyridines (e.g., 3-Amino-4-methylpyridine)

3-Amino-4-methylpyridine is a pivotal intermediate in several documented syntheses of the target compound's analogues. google.com One synthetic pathway begins with the N-methoxycarbonylation of 3-amino-4-methylpyridine. This is followed by catalytic hydrogenation of the pyridine ring to form the corresponding substituted piperidine. google.com

Another documented approach starts from a quaternized pyridine salt, 1-benzyl-3-methylamino-4-methyl-pyridine bromide. This intermediate is reduced using sodium borohydride (B1222165), which converts the pyridinium ring directly into the desired cis-1-benzyl-N,4-dimethylpiperidin-3-amine structure. chemicalbook.com This method efficiently establishes the required stereochemistry and functional groups in a single reductive step.

| Starting Material | Key Intermediate(s) | Target Moiety | Reference(s) |

| 4-Methylpicoline (4-Picoline) | 4-Methylpyridine-3-boronic acid | 3-Amino-4-methylpyridine | patsnap.comgoogle.com |

| 3-Amino-4-methylpyridine | 4-Picoline-3-ylcarbamic acid methyl ester | (3R,4R)-1-Benzyl-N,4-dimethyl piperidin-3-amine | google.com |

| 1-Benzyl-3-methylamino-4-methyl-pyridine bromide | N/A | cis-1-Benzyl-N,4-dimethylpiperidin-3-amine | chemicalbook.com |

Key Reaction Transformations

Specific chemical reactions are instrumental in building the final molecular architecture from the chosen starting materials. N-acylation and N-benzylation are two such fundamental transformations.

N-Acylation and N-Benzylation Protocols

N-Acylation refers to the addition of an acyl group (R-C=O) to the nitrogen atom of the piperidine ring. This reaction is often employed to protect the amine, to introduce a specific functional group, or as a step towards other functionalities. For example, reacting a piperidine with an acyl chloride or anhydride (B1165640) results in the formation of an N-acylpiperidine. nih.govnih.gov This transformation is a common strategy in medicinal chemistry to modify the properties of piperidine-containing compounds. tjnpr.org

N-Benzylation is the process of attaching a benzyl group (-CH₂-Ph) to the piperidine nitrogen, a defining feature of the title compound. nih.gov This is typically achieved through nucleophilic substitution, where the piperidine nitrogen acts as a nucleophile, attacking a benzyl halide such as benzyl chloride or benzyl bromide. chemicalforums.com The reaction is commonly carried out in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed. chemicalbook.com For instance, 4-piperidone (B1582916) can be N-benzylated using benzyl bromide and potassium carbonate in DMF. chemicalbook.com Alternatively, reductive amination of a piperidine with benzaldehyde (B42025) provides another route to the N-benzyl moiety. These protocols are crucial for installing the 1-benzyl group that characterizes the target molecule.

Selective Reduction Methodologies

Selective reduction techniques are crucial for the stereospecific synthesis of piperidine derivatives. These methods allow for the controlled reduction of specific functional groups, leading to the desired product with high purity.

Reductive Amination Using Various Reducing Agents (e.g., Sodium Triacetoxyborohydride (B8407120), NaBH(OAc)₃)

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. nih.gov For the synthesis of this compound, this typically involves the reaction of a precursor ketone, 1-benzyl-4,6-dimethyl-3-oxopiperidine, with an amine source in the presence of a suitable reducing agent.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation. organic-chemistry.orgnih.gov It is favored for its ability to reduce the intermediate iminium ion in situ without significantly affecting other functional groups that might be sensitive to more reactive hydrides. organic-chemistry.org The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), or acetonitrile. nih.gov For ketone substrates, the addition of acetic acid can act as a catalyst. nih.gov This method generally provides high yields and minimizes the formation of side products. nih.gov Other borohydride reagents, such as sodium cyanoborohydride (NaCNBH₃) and sodium borohydride (NaBH₄), can also be employed. NaCNBH₃ is compatible with aqueous conditions, while NaBH₄ is typically added after the initial formation of the imine to prevent reduction of the starting ketone. commonorganicchemistry.com

In a specific example, the reductive amination of a related aldehyde with various amines using NaBH(OAc)₃ demonstrated the versatility of this reagent. nih.gov The reaction of aldehydes with primary amines can sometimes lead to dialkylation; a stepwise procedure involving imine formation followed by reduction with NaBH₄ can mitigate this issue. organic-chemistry.orgnih.gov

| Reagent | Typical Solvents | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, Acetonitrile | Mild, selective, tolerates acid-sensitive groups. organic-chemistry.orgnih.gov |

| Sodium Cyanoborohydride (NaCNBH₃) | Methanol | Water-tolerant. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Added after imine formation. commonorganicchemistry.com |

Hydrogenation for Ring Saturation and Deprotection

Catalytic hydrogenation is a fundamental process for the synthesis of piperidines, often starting from pyridine precursors. researchgate.netrsc.org This method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a catalyst and a hydrogen source. rsc.org Common catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.netrsc.org While effective, these reactions can sometimes require harsh conditions such as high pressure and temperature. researchgate.netrsc.org

The hydrogenation of pyridinium salts is often a more facile process than the reduction of the neutral pyridine. rsc.org For the synthesis of this compound, a potential route involves the formation of a corresponding pyridinium salt followed by reduction. A study on the synthesis of chiral piperidines utilized the transfer hydrogenation of N-benzylpyridinium salts with a formic acid/triethylamine (B128534) mixture as the hydrogen source and a rhodium catalyst. dicp.ac.cn

Hydrogenation can also be employed for deprotection. For instance, the benzyl group on the nitrogen atom of the piperidine ring can be removed by catalytic hydrogenolysis, typically using a palladium catalyst. researchgate.net This step is often necessary in multi-step syntheses to install a different substituent or to obtain the final unprotected piperidine. epfl.ch

| Catalyst | Hydrogen Source | Key Application |

| Platinum Oxide (PtO₂) | H₂ gas | Ring saturation of pyridines. researchgate.net |

| Palladium on Carbon (Pd/C) | H₂ gas, Ammonium formate | Ring saturation, N-debenzylation. rsc.orgorganic-chemistry.org |

| Rhodium on Carbon (Rh/C) | H₂ gas | Ring saturation of pyridines. rsc.org |

| [RhCp*Cl₂]₂ | Formic acid/triethylamine | Transfer hydrogenation of pyridinium salts. dicp.ac.cn |

Nucleophilic Substitution Reactions

Nucleophilic substitution is another key strategy for introducing the amine group onto a pre-existing piperidine ring. nii.ac.jp This approach involves the displacement of a leaving group at the C-3 position of the piperidine by an amine nucleophile. For instance, a hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate, which is then displaced by an amine. nih.gov

In one synthetic route towards aminoethyl-substituted piperidines, a primary alcohol was converted to a mesylate, which then underwent nucleophilic substitution with benzylamine to yield the corresponding secondary amine. nih.gov A similar strategy could be envisioned for the synthesis of this compound, starting from a suitable 3-hydroxy-1-benzyl-4,6-dimethylpiperidine precursor. The stereochemistry of the starting alcohol can influence the stereochemical outcome of the substitution reaction.

Hydroboration-Oxidation Sequences

Hydroboration-oxidation is a two-step reaction that can be used to introduce a hydroxyl group onto an alkene with anti-Markovnikov regioselectivity. wikipedia.orglibretexts.org This hydroxyl group can then be further functionalized, for example, by oxidation to a ketone followed by reductive amination, or by conversion to a leaving group for nucleophilic substitution.

A synthetic route to a related compound, cis-N-benzyl-3-methylamino-4-methylpiperidine, utilized hydroboration of a tetrahydropyridine (B1245486) intermediate. researchgate.net The resulting organoborane was then oxidized to an alcohol. researchgate.net The hydroboration step is stereospecific, with the boron and hydrogen adding to the same face of the double bond (syn-addition). libretexts.org Subsequent oxidation of the carbon-boron bond with a reagent like hydrogen peroxide proceeds with retention of stereochemistry. masterorganicchemistry.com This method provides excellent control over both regioselectivity and stereoselectivity. libretexts.org

Amide Reduction

The reduction of an amide functional group is a direct method for the synthesis of amines. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reduction of a corresponding amide precursor, 1-benzyl-4,6-dimethylpiperidine-3-carboxamide.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of amides to amines. masterorganicchemistry.com The reaction works for primary, secondary, and tertiary amides. masterorganicchemistry.com A more recent development involves a one-pot synthesis of piperidines from halogenated amides, where amide activation with trifluoromethanesulfonic anhydride is followed by reduction with sodium borohydride and subsequent intramolecular nucleophilic substitution. nih.govnih.gov Another approach describes the reductive coupling of tertiary amides with Grignard reagents catalyzed by an iridium complex. researchgate.net

Process Optimization and Industrial Scale-Up Considerations

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and related compounds, several factors are critical.

One key aspect is the choice of starting materials and synthetic route. For instance, in the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, three different routes to a key tetrahydropyridine intermediate were evaluated, with the reduction of a pyridinium salt being selected as the most suitable for large-scale production. researchgate.net

Optimization of individual reaction steps is also crucial. In the hydroboration-oxidation sequence mentioned earlier, the hydroboration and oxidative workup were carefully studied to maximize throughput. researchgate.net Similarly, the reductive amination step was optimized for scale-up. researchgate.net The development of continuous flow processes can offer advantages in terms of safety and efficiency for certain reactions, such as the synthesis of N-benzylhydroxylamine hydrochloride, a related intermediate. mdpi.com

The isolation and purification of the final product and intermediates are also important considerations. A patent for the preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine describes the formation of specific salts, such as the acetate salt, to improve stability and facilitate handling. google.comwipo.int The development of scalable routes that provide high yields and high optical purity is a primary goal. google.com

In-depth Analysis of the Chemical Reactivity and Derivatization of this compound

The N-benzylpiperidine scaffold is a significant structural motif in medicinal chemistry, valued for its three-dimensional nature and its role in tuning the physicochemical and pharmacological properties of drug candidates. nih.gov The specific compound, this compound, possesses a primary amine on a substituted piperidine ring, making it a versatile building block for further chemical modification. This article explores the potential chemical reactivity and derivatization pathways for this compound, focusing on transformations of the amine moiety and reactions involving the piperidine ring system.

Applications in Advanced Synthetic Organic Chemistry

Role as a Key Intermediate in Complex Heterocyclic Synthesis

The structural framework of 1-benzyl-4,6-dimethylpiperidin-3-amine, featuring a chiral disubstituted piperidine (B6355638) ring, serves as a cornerstone for the assembly of intricate heterocyclic systems. This strategic importance is most prominent in its application as a precursor to a class of drugs known as Janus kinase (JAK) inhibitors and other specialized biologically active molecules.

Precursor to Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors, which are pivotal in inflammation and immune responses. sigmaaldrich.com Small-molecule inhibitors that target JAKs have emerged as an important class of therapeutics for autoimmune diseases. sigmaaldrich.com The synthesis of these inhibitors often requires chiral intermediates to ensure precise interaction with the kinase's active site.

The specific stereoisomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a critical intermediate in the synthesis of certain Janus kinase (JAK) inhibitors. dingminpharmaceutical.comchemicalbook.com Its rigid, well-defined three-dimensional structure is essential for establishing the correct stereochemistry in the final drug molecule, which is a key determinant of its efficacy and selectivity. dingminpharmaceutical.com

Table 1: Globally Approved Janus Kinase (JAK) Inhibitors and their Targets

| Drug | Target JAKs | First Approval Year |

| Ruxolitinib | JAK1, JAK2 | 2011 |

| Tofacitinib | JAK1, JAK2, JAK3 | 2012 |

| Baricitinib | JAK1, JAK2 | 2017 |

| Peficitinib | Pan-JAK | 2019 |

| Fedratinib | JAK2 | 2019 |

| Upadacitinib | JAK1 | 2019 |

| Delgocitinib | Pan-JAK | 2020 |

| Abrocitinib | JAK1 | 2022 |

This table provides an overview of the therapeutic landscape where intermediates like this compound play a crucial role. Data sourced from a comprehensive review of JAK inhibitors. sigmaaldrich.com

The most well-documented and significant application of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is its function as a key chiral intermediate in the total synthesis of Tofacitinib. sigmaaldrich.comdingminpharmaceutical.comncats.iocenmed.comacs.org Tofacitinib, marketed for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis, is a potent inhibitor of the JAK enzyme family. sigmaaldrich.comdingminpharmaceutical.com

The synthesis of Tofacitinib involves the coupling of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine moiety with a pyrrolo[2,3-d]pyrimidine core. sigmaaldrich.comnih.gov The specific (3R,4R) stereochemistry of the piperidine ring is crucial for the drug's ability to bind effectively to the ATP-binding site of the JAK enzymes. dingminpharmaceutical.com Various synthetic strategies have been developed to produce this key intermediate with high purity and the correct stereoconfiguration. ncats.iocenmed.comnih.gov

The process typically involves several steps, starting from simpler materials to construct the chiral piperidine derivative. cenmed.com For instance, one route involves the hydroboration of a tetrahydropyridine (B1245486) followed by oxidation and reductive amination to yield the desired cis-disubstituted piperidine. ncats.io The benzyl (B1604629) group serves as a protecting group for the piperidine nitrogen and is removed in a later stage of the Tofacitinib synthesis. nih.gov The dihydrochloride (B599025) salt of the compound is often used to improve its stability and handling during pharmaceutical processing. dingminpharmaceutical.comacs.orgnih.gov

Table 2: Key Properties of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride

| Property | Value |

| Molecular Formula | C14H24Cl2N2 |

| Molecular Weight | 291.3 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 219-220°C |

| Stereochemistry | (3R,4R) |

Data sourced from chemical databases and supplier information. acs.orgnih.gov

Building Blocks for Other Biologically Active Molecules

Beyond its established role in Tofacitinib synthesis, the structural motif of this compound holds potential as a versatile building block for other biologically active compounds. acs.org Its combination of a chiral piperidine core, a secondary amine, and a benzyl protecting group makes it an attractive starting point for medicinal chemistry exploration.

While piperidine and its derivatives are known to be core structures in many centrally acting agents, specific research detailing the use of this compound in the development of new Central Nervous System (CNS) agents is not extensively reported in publicly available literature. The potential exists due to the prevalence of the piperidine scaffold in CNS drug discovery, but direct application of this specific compound remains a specialized area.

Similarly, there is limited specific information in the scientific literature regarding the direct application of this compound in research for neurological and psychiatric disorders beyond its role as an intermediate for drugs that may have applications in these areas.

The application of this compound in the production of agrochemicals and other specialty chemicals is not a widely documented area of its use. Its primary and well-established application remains within the pharmaceutical sector as an intermediate. acs.org

Derivatization Strategies for Structure-Activity Relationship (SAR) and Target-Oriented Synthesis

The 1-Benzyl-4-methylpiperidin-3-amine scaffold is a versatile platform for derivatization to explore structure-activity relationships (SAR). In the context of developing JAK inhibitors, modifications to this molecule have been explored to enhance potency, selectivity, and pharmacokinetic properties.

Key Derivatization Points:

Piperidine Ring Substituents: The nature and stereochemistry of the methyl and amino groups on the piperidine ring are critical for activity.

N-Benzyl Group: While the benzyl group is often used as a protecting group, its replacement with other substituents can modulate the biological activity and physicochemical properties of the resulting compounds.

Amine Group: The secondary amine provides a convenient handle for further functionalization, allowing for the attachment of various pharmacophores to probe interactions with the target protein.

These SAR studies are integral to target-oriented synthesis, where the goal is to design and create molecules with a specific biological profile. The insights gained from the derivatization of the 1-Benzyl-4-methylpiperidin-3-amine core have been pivotal in the optimization of JAK inhibitors.

Computational and Theoretical Studies on N Benzylpiperidine Amines and Analogues

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of molecular structure and reactivity. For piperidine (B6355638) derivatives, these studies offer a window into their conformational preferences and electronic nature.

The piperidine ring, a core scaffold in many bioactive molecules, predominantly adopts a chair conformation to minimize steric and torsional strain. acs.org Computational studies, often employing methods like the B3LYP functional, are used to optimize the molecular geometry and determine the most stable conformations. nih.govnih.gov

For substituted piperidines, the orientation of the substituents (axial vs. equatorial) significantly influences the molecule's stability and properties. In N-acylpiperidines, for instance, a strong preference for the axial orientation of a 2-substituent is observed, with a calculated energy difference (ΔG) of up to -3.2 kcal/mol, a phenomenon attributed to pseudoallylic strain. acs.org In contrast, for analogues like 1,2-dimethylpiperidine, the equatorial conformer is favored by approximately 1.8 kcal/mol. acs.org The conformational free energies of various 4-substituted piperidines have been determined and can be quantitatively predicted using molecular mechanics calculations, which model the electrostatic interactions within the molecule. nih.gov Analysis of crystal structures from databases like the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) confirms that while the chair conformation is dominant, less stable twist-boat conformations can be stabilized through interactions with proteins. acs.org

Table 1: Conformational Preferences in Substituted Piperidine Analogues

| Compound Class | Preferred Substituent Orientation (at C2) | Driving Factor | Reference |

|---|---|---|---|

| N-Acylpiperidines | Axial | Pseudoallylic Strain | acs.org |

| Phenyl-1-piperidines | Modestly Axial | Steric Hindrance | acs.org |

The electronic properties of N-benzylpiperidine analogues are critical for understanding their reactivity and potential as functional materials. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netirjweb.com

For example, in studies of substituted piperidine phenyl hydrazines, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine these frontier orbital energies. asianpubs.org Similarly, for other piperidine derivatives, the HOMO-LUMO gap helps to understand charge transfer within the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique used to investigate intramolecular bonding, hyperconjugative interactions, and the delocalization of electron density. nih.govresearchgate.net This analysis provides insights into the stability arising from charge delocalization between occupied and unoccupied orbitals. researchgate.net For instance, NBO calculations can quantify the hyperconjugative interaction energy (E²), revealing the strength of interactions between donor (i) and acceptor (j) orbitals. researchgate.net

Table 2: Calculated Electronic Properties for a Piperidine Analogue ((E)-1-(2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-ylidene)-2-phenylhydrazine)

| Parameter | Method | Value | Significance |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP/6-311G(d,p) | - | Indicates electron-donating ability |

| LUMO Energy | DFT/B3LYP/6-311G(d,p) | - | Indicates electron-accepting ability |

| Energy Gap (ΔE) | DFT/B3LYP/6-311G(d,p) | - | Predicts chemical reactivity and stability |

Specific values are dependent on the exact analogue being studied.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netasianpubs.org The MEP surface displays regions of varying electrostatic potential, where red typically indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). irjweb.com

In studies of various piperidine derivatives, MEP analysis has been used to identify the most reactive sites for interactions. researchgate.netasianpubs.org For example, in amiloride (B1667095) analogues, which feature a heterocyclic ring system, MEP maps helped to correlate the electrostatic features with the molecule's ability to block ion channels. nih.gov The analysis showed that a deep, localized negative potential minimum was crucial for a stable blocking complex, and substitutions on the ring could modulate the depth and location of this minimum. nih.gov This approach allows for a rational understanding of structure-activity relationships based on the molecule's electrostatic landscape.

Molecular Docking Simulations for Ligand-Target Interactions in Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. irjweb.com For N-benzylpiperidine analogues, docking studies have been instrumental in identifying potential therapeutic targets and optimizing inhibitor designs. nih.gov

In a study focused on designing N-benzylpiperidine derivatives as inhibitors for Alzheimer's disease, molecular docking and dynamics simulations were used to evaluate their binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The results indicated the formation of favorable complexes, with one derivative showing estimated binding free energies of -36.69 kcal/mol with AChE and -32.23 kcal/mol with BuChE, highlighting key interactions with enzyme residues. nih.gov Similarly, docking studies of other piperidine derivatives have identified promising compounds against targets like the 2B7N protein of Helicobacter pylori and have been used to investigate interactions with sigma (σ) receptors. nih.govnih.gov

Table 3: Example of Molecular Docking Results for an N-Benzylpiperidine Analogue (Derivative 4a) with Cholinesterase Targets

| Target Enzyme | Binding Free Energy (kcal/mol) | Key Finding | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | -36.69 ± 4.47 | Favorable complex formation with key residues | nih.gov |

Cheminformatics and In Silico Scaffold Design for Piperidine Derivatives

Cheminformatics and in silico design strategies are essential for navigating the vast chemical space of piperidine derivatives to identify novel scaffolds with desirable properties. The N-benzylpiperidine motif is frequently used in medicinal chemistry due to its three-dimensional nature and structural flexibility, which can be fine-tuned to improve efficacy and physicochemical properties. nih.gov

Fragment-based drug discovery (FBDD) is a powerful approach where small molecular fragments are identified and then grown or combined to create lead compounds. rsc.org Computational methods are used to analyze virtual libraries of piperidine-based fragments, assessing their three-dimensional shapes and molecular properties for suitability in FBDD programs. rsc.orgwhiterose.ac.uk The design of chiral piperidine scaffolds is particularly important, as chirality can significantly enhance biological activity, selectivity, and pharmacokinetic properties while reducing toxicity. researchgate.net Modular synthetic platforms, aided by computational design, allow for the systematic elaboration of these fragments in three dimensions to access novel chemical space. acs.org The piperidine scaffold is found almost exclusively in Piperaceae plants in nature, suggesting that its use in broader drug design represents a significant expansion of its chemical utility. nih.gov

Conclusion and Outlook in N Benzylpiperidine Amine Research

Current State of Synthetic and Applied Research

The primary focus of current research on 1-Benzyl-4,6-dimethylpiperidin-3-amine centers on its crucial role as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. chemicalbook.comchemdad.commidas-pharma.com Specifically, the (3R,4R)-stereoisomer is the compound of interest for this pharmaceutical application. midas-pharma.comnih.gov

The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (B599025) is a well-documented process. chemicalbook.com A common synthetic route begins with 1-benzyl-4-methyl-3-ketone piperidine (B6355638). chemdad.com This starting material undergoes a reaction with methylamine (B109427), followed by reduction. One described method involves treating the ketone with titanium tetrachloride (TiCl4) and triethylamine (B128534) (NEt3), followed by the addition of methylamine and subsequent reduction with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). chemdad.com The resulting amine is then often converted to its dihydrochloride salt for stability and ease of handling. chemicalbook.comchemdad.com The process aims for a high yield and high optical purity of the desired cis-isomer. chemdad.com

The applied research for this compound is therefore predominantly concentrated in the field of pharmaceutical manufacturing. midas-pharma.com Its structure is a building block, which after further chemical transformations, becomes part of the final active pharmaceutical ingredient, Tofacitinib. google.com

| Starting Material | Key Reagents | Product | Primary Application |

| 1-benzyl-4-methyl-3-ketone piperidine | Methylamine, Reducing Agents (e.g., NaBH(OAc)3), TiCl4, NEt3 | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Intermediate for Tofacitinib synthesis chemicalbook.comchemdad.comgoogle.com |

Future Directions in Stereocontrolled Synthesis

Achieving high stereochemical purity is critical for the use of this compound in pharmaceutical synthesis. Consequently, significant research efforts are directed towards optimizing its stereocontrolled synthesis. Future advancements are likely to focus on developing more efficient and cost-effective methods for obtaining the specific (3R,4R) enantiomer with high enantiomeric excess (%ee).

One patented approach involves the asymmetric hydrogenation of a carbamate (B1207046) precursor, methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, using a chiral rhodium catalyst. google.com However, this method was reported to yield a product with relatively low optical purity. google.com A more successful strategy involves classical resolution. This process uses a chiral resolving agent, such as dibenzoyl-L-tartrate, to form a diastereomeric salt with the racemic carbamate intermediate. This allows for the separation of the desired diastereomer, which can then be converted to the high-purity (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. google.com

Future research will likely explore:

Novel Chiral Catalysts: Development of new catalysts for asymmetric synthesis that can provide higher enantioselectivity and yield, potentially avoiding the need for classical resolution.

Enzymatic Resolutions: The use of enzymes to selectively react with one enantiomer of a racemic mixture, offering a green and highly specific alternative to chemical methods.

Process Optimization: Refining existing methods, such as the crystallization conditions for diastereomeric salts, to maximize the yield and optical purity of the final product. google.com

Prospects for Novel Therapeutic and Industrial Applications

While this compound is currently known for its role as an intermediate, the broader N-benzylpiperidine structural motif is a versatile scaffold in drug discovery, suggesting wider potential applications. nih.gov Medicinal chemists utilize this motif to modulate the physicochemical and pharmacological properties of drug candidates, often facilitating crucial cation-π interactions with target proteins. nih.gov

Therapeutic Prospects: Derivatives of N-benzylpiperidine have been investigated for a range of therapeutic targets. Research has shown their potential as:

Cholinesterase Inhibitors: As multi-target-directed ligands, N-benzylpiperidine derivatives have been designed and synthesized to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov These compounds are being explored for the treatment of Alzheimer's disease, with some showing an ability to also inhibit β-amyloid aggregation and cross the blood-brain barrier. nih.govnih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonists: Certain N-benzylpiperidine derivatives act as negative allosteric modulators of α7 nAChRs. acs.org This activity suggests potential therapeutic use in conditions where down-regulating cholinergic activity is beneficial. acs.org These compounds also showed inhibitory effects on 5-HT3A serotonin (B10506) receptors. acs.org

| N-Benzylpiperidine Derivative Class | Biological Target | Potential Therapeutic Application |

| Donepezil-based derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease nih.govnih.gov |

| Propargylamine-based derivatives | α7 nicotinic acetylcholine receptors (nAChRs) | Pathologies requiring negative cholinergic modulation acs.org |

Industrial Applications: The primary industrial application for this compound is within the pharmaceutical sector as a building block for synthesizing APIs. midas-pharma.com More broadly, benzylamine (B48309) and its derivatives are important intermediates in the chemical industry, used in the production of crop protection agents, as components in paints and solvents, and as raw materials for other chemical products. chemicalbook.com Benzylamine itself has also been studied for its ability to promote CO2 absorption in aqueous solutions, indicating a potential role in carbon capture technologies. chemicalbook.com

Q & A

Q. What synthetic strategies are effective for producing 1-Benzyl-4,6-dimethylpiperidin-3-amine with high yield?

- Methodological Answer : Synthesis can be optimized via reductive amination or alkylation routes. For stereoselective synthesis, enzymatic catalysis (e.g., lipase-catalyzed transesterification) may improve enantiomeric purity, as demonstrated in related piperidine derivatives . Key parameters include temperature control (20–60°C), solvent selection (e.g., THF or methanol), and catalyst choice (e.g., NaBH₃CN for reductive amination). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity. Yield optimization requires monitoring reaction progress using TLC or HPLC.

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (HRMS) for molecular ion verification.

- HPLC with UV detection (λ = 254 nm) to assess purity (>97% as per typical standards) .

- X-ray crystallography (if crystalline) for unambiguous conformation determination, using programs like SHELXL for refinement .

Q. What safety protocols are essential when handling this compound given limited toxicological data?

- Methodological Answer : Adopt precautionary measures:

- Use P95 respirators and nitrile gloves to avoid inhalation/skin contact .

- Work in a fume hood with local exhaust ventilation to minimize airborne exposure.

- Store in airtight containers at 2–8°C, avoiding incompatible materials (strong acids/oxidizers).

- Follow general amine-handling guidelines, including spill containment with inert absorbents .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in derivatives of this compound?

- Methodological Answer :

- Data Collection : Use a diffractometer with MoKα radiation (λ = 0.71073 Å), θ range of 2–25°, and T = 293 K to maximize reflection counts .

- Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and hydrogen positions via difference Fourier maps. Validate using R-factors (e.g., R₁ < 0.05 for high-resolution data) .

- Conformation Analysis : Compare bond lengths/angles (e.g., sp³ vs. sp² hybridization at nitrogen) and torsional angles between independent molecules in the asymmetric unit .

Q. What methodologies are appropriate for analyzing hydrogen-bonding interactions in crystalline forms of this amine?

- Methodological Answer :

- Geometry Tables : Extract hydrogen-bond metrics (donor-acceptor distance: 2.8–3.2 Å; D-H-A angle: 150–180°) from SHELXL output .

- Graph Set Analysis : Identify motifs (e.g., R₂²(8) rings) using software like Mercury.

- Thermal Ellipsoid Plots : Visualize disorder or dynamic interactions affecting H-bond stability .

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Validate Computational Models : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM model) .

- Experimental Cross-Check : Compare NMR chemical shifts (δ) with predicted values. Discrepancies in ¹³C signals may indicate unaccounted stereoelectronic effects.

- Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility not modeled computationally .

Q. How do hydrogen-bonding patterns influence the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Correlate H-bond donor/acceptor capacity (e.g., NH groups) with bioassay results (e.g., enzyme inhibition).

- Mutagenesis Studies : Modify key H-bonding residues in target proteins (e.g., MAO or AChE) to assess binding affinity changes .

- Molecular Dynamics : Simulate H-bond stability in solvated systems to predict pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.